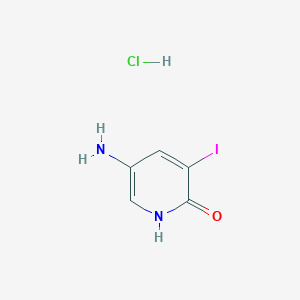

5-Amino-3-iodo-pyridin-2-ol hydrochloride

Description

Significance of Halogenated and Aminated Pyridines in Synthetic Methodologies

The strategic placement of halogen and amino groups on the pyridine (B92270) ring dramatically expands its synthetic utility. Halogenated pyridines, particularly those containing iodine or bromine, are pivotal intermediates in cross-coupling reactions. The carbon-halogen bond serves as a reactive handle for forming new carbon-carbon and carbon-heteroatom bonds, enabling the assembly of complex molecules from simpler precursors. This reactivity is fundamental to modern synthetic strategies aimed at creating diverse compound libraries for drug discovery.

Aminated pyridines are equally important, constituting a key pharmacophore in numerous biologically active compounds. nih.govnih.gov The amino group can act as a hydrogen bond donor, a nucleophile, or a basic center, allowing it to participate in crucial interactions with biological targets like enzymes and receptors. nih.gov The development of efficient amination methods for pyridine rings remains an active area of research, highlighting the demand for these valuable building blocks. mdpi.com The combination of both halogen and amino substituents on a single pyridine scaffold, as seen in 5-Amino-3-iodo-pyridin-2-ol hydrochloride, creates a multifunctional platform for synthesizing highly specialized molecules. pipzine-chem.comijssst.info

Overview of this compound as a Chemical Entity

This compound is a substituted pyridine derivative that embodies the synthetic potential of halogenated and aminated scaffolds. It is the hydrochloride salt of 5-amino-3-iodo-pyridin-2-ol, featuring a pyridine core functionalized with an amino group at position 5, an iodo group at position 3, and a hydroxyl group at position 2. vulcanchem.com The presence of these three distinct functional groups in a specific arrangement makes it a highly valuable intermediate for targeted synthesis.

The compound is typically prepared through multi-step synthetic sequences involving the halogenation and functional group manipulation of pyridine precursors. vulcanchem.com One common route involves the direct iodination of 5-Amino-pyridin-2-ol using an electrophilic iodine source like iodine monochloride, followed by salt formation with hydrochloric acid. vulcanchem.com An alternative approach is the functional group interconversion from a related bromo-precursor via a copper-catalyzed halogen exchange reaction. vulcanchem.com

Below are the key chemical properties of this compound:

The reactivity of this compound is defined by its functional groups. The amino and hydroxyl groups serve as nucleophilic sites for reactions like alkylation and acylation, while the iodo-substituent is an excellent leaving group for electrophilic substitution and cross-coupling reactions, most notably the Suzuki-Miyaura reaction. vulcanchem.com

Scope of Current Research and Future Directions

The primary application of this compound is as a specialized building block in the synthesis of high-value chemical entities, particularly for the pharmaceutical and agrochemical industries. pipzine-chem.comvulcanchem.com

Current research highlights its role as a key intermediate in the development of novel kinase inhibitors. vulcanchem.com Kinases are crucial targets in oncology, and the 3-aminopyridin-2-one scaffold, which is structurally related to this compound, has been identified as a ligand-efficient inhibitor of mitotic kinases such as Monopolar Spindle 1 (MPS1) and Aurora kinases. nih.govnih.gov The iodo-substituent at the 3-position of this compound is perfectly positioned for modification via cross-coupling reactions to enhance potency and selectivity for specific kinase targets, such as the p38α MAP kinase. vulcanchem.com

In addition to cancer therapeutics, this compound serves as a precursor for antiviral agents. vulcanchem.com Specifically, it is used in the synthesis of imidazo[1,2-a]pyridines, a class of fused heterocyclic compounds that have demonstrated activity against viruses like herpes simplex virus. vulcanchem.com The agrochemical sector also utilizes this intermediate, where the iodine atom facilitates coupling with triazine motifs to produce new herbicide candidates. vulcanchem.com

Future research will likely focus on expanding the utility of this versatile scaffold. The strategic arrangement of its functional groups allows for the creation of diverse chemical libraries through combinatorial synthesis. By systematically modifying the amino, hydroxyl, and iodo positions, researchers can generate a multitude of new structures for screening against a wide range of biological targets. This could lead to the discovery of novel therapeutics for other diseases, including bacterial infections and neurodegenerative disorders, areas where substituted pyridines have already shown promise. acs.orgchemimpex.com Furthermore, its application in materials science, for instance in the synthesis of functional organic materials with specific optical or electronic properties, remains a promising, yet less explored, avenue. pipzine-chem.com

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

5-amino-3-iodo-1H-pyridin-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5IN2O.ClH/c6-4-1-3(7)2-8-5(4)9;/h1-2H,7H2,(H,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLQPWQIUDDDMFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=C1N)I.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClIN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Amino 3 Iodo Pyridin 2 Ol Hydrochloride

Retrosynthetic Analysis and Key Disconnection Strategies

A retrosynthetic analysis of 5-Amino-3-iodo-pyridin-2-ol hydrochloride reveals several potential disconnection points, guiding the strategic planning of its synthesis. The primary disconnections involve the carbon-halogen and carbon-nitrogen bonds, as these are often the most feasible to form in the forward synthesis.

A logical primary disconnection is the C-I bond, leading to the precursor 5-amino-pyridin-2-ol. This simplifies the target molecule and suggests a late-stage iodination reaction. A subsequent disconnection of the C-N bond of the amino group would then lead to a di-substituted pyridine (B92270) precursor.

Alternatively, the C-N bond can be disconnected first, suggesting an amination of a 3-iodo-pyridin-2-ol precursor. The choice between these pathways often depends on the availability of starting materials and the desired control over regioselectivity.

A further level of retrosynthetic analysis might involve the disconnection of the pyridine ring itself, pointing towards a condensation reaction of acyclic precursors to construct the heterocyclic core. However, for a polysubstituted pyridine like the target molecule, functional group interconversion on a pre-formed pyridine ring is generally a more common and practical approach.

Key Disconnection Pathways:

| Disconnection | Precursor 1 | Precursor 2 | Synthetic Strategy |

| C5-NH2 | 3-Iodo-5-halopyridin-2-ol | Amine source | Nucleophilic Aromatic Substitution or Buchwald-Hartwig Amination |

| C3-I | 5-Aminopyridin-2-ol | Iodinating agent | Electrophilic Halogenation |

| Pyridine Ring | Acyclic carbonyl and amine compounds | - | Hantzsch Pyridine Synthesis or similar ring-forming reactions |

Precursor Chemistry and Starting Material Selection

The selection of appropriate starting materials is critical for an efficient synthesis. The choice is often guided by commercial availability, cost, and the chemical transformations required to achieve the target structure.

Utilization of Simpler Pyridine Derivatives

A common and effective strategy is to begin with a less substituted, commercially available pyridine derivative. For the synthesis of this compound, a logical starting point is 2-aminopyridine (B139424). This simple precursor provides the foundational pyridine ring and one of the required functional groups. The existing amino group can direct subsequent electrophilic substitutions and can be modified or protected as needed throughout the synthetic sequence.

Another viable starting material is 2-hydroxypyridine (B17775) (or its tautomer, pyridin-2-one). The hydroxyl group can influence the regioselectivity of subsequent reactions and can be a handle for further functionalization.

Functional Group Introduction and Interconversion Strategies

Once a basic pyridine scaffold is chosen, the synthesis proceeds through a series of functional group introductions and interconversions. A key aspect of this strategy is the order of these reactions to ensure correct regiochemistry.

For instance, starting with 2-aminopyridine, a bromination reaction can be employed to introduce a halogen at the 5-position, yielding 2-amino-5-bromopyridine. This intermediate can then undergo iodination at the 3-position. The bromo group can later be converted to an amino group, or an amino group can be introduced directly.

Functional group interconversion is a powerful tool. For example, a nitro group can be introduced and subsequently reduced to an amino group. This two-step process can sometimes offer better regiochemical control than direct amination.

Examples of Functional Group Interconversion Strategies:

| Initial Functional Group | Target Functional Group | Reagents and Conditions |

| Nitro (-NO2) | Amino (-NH2) | Reduction (e.g., H2/Pd, Sn/HCl) |

| Bromo (-Br) | Amino (-NH2) | Buchwald-Hartwig amination (e.g., Pd catalyst, ligand, base, amine source) |

| Halogen (-X) | Hydroxyl (-OH) | Nucleophilic substitution with hydroxide (B78521) or water |

Direct Synthesis Approaches

Direct synthesis approaches focus on the introduction of the key functional groups onto a pre-existing pyridine ring in a sequential manner.

Halogenation Protocols and Regioselectivity Control

The introduction of an iodine atom at the C3 position of the pyridine ring is a crucial step. The regioselectivity of halogenation is highly dependent on the directing effects of the substituents already present on the ring.

In the case of a 5-amino-pyridin-2-ol precursor, the amino and hydroxyl groups are both activating and ortho-, para-directing. This would favor substitution at the C3 and C5 positions. To achieve selective iodination at the C3 position, the C5 position would ideally be blocked or the directing influence of the substituents carefully managed.

One reported method for the synthesis of a related compound, 2-amino-5-bromo-3-iodopyridine, involves the iodination of 2-amino-5-bromopyridine. ijssst.info In this process, the brominated precursor is treated with an iodinating agent, such as a mixture of potassium iodate (B108269) and potassium iodide in an acidic medium, to introduce the iodine at the C3 position. ijssst.info The temperature and reaction time are critical parameters to control to maximize the yield and minimize side reactions. ijssst.info

Table of Halogenation Conditions:

| Starting Material | Reagents | Conditions | Product | Yield | Reference |

| 2-Aminopyridine | N-Bromosuccinimide (NBS) | Acetone, 10°C | 2-Amino-5-bromopyridine | 95.0% | ijssst.info |

| 2-Amino-5-bromopyridine | KIO3, KI, H2SO4 | 100°C, 1.5 h | 2-Amino-5-bromo-3-iodopyridine | 73.7% | ijssst.info |

Amination Reactions at Pyridine C5 Position

The introduction of the amino group at the C5 position can be achieved through various methods. If the synthesis starts from a precursor that does not already contain the C5-amino group, a direct amination reaction is required.

One approach is nucleophilic aromatic substitution (SNAr) on a pyridine ring bearing a good leaving group, such as a halogen, at the C5 position. The reaction with an amine source, often in the presence of a base, can lead to the desired 5-amino product.

More advanced methods, such as the Buchwald-Hartwig amination, have become increasingly popular for the formation of C-N bonds. This palladium-catalyzed cross-coupling reaction allows for the amination of aryl halides under relatively mild conditions and with a broad substrate scope. This would be a viable strategy for converting a 5-halo-3-iodopyridin-2-ol intermediate to the target compound.

The Chichibabin reaction is a classic method for the amination of pyridines, typically at the C2 or C6 positions, using sodium amide. However, modifications of this reaction could potentially be adapted for C5 amination under specific conditions. Recent developments have shown that direct C-H amination of pyridines can be achieved using metal catalysts and specific directing groups, offering a more atom-economical approach.

Hydroxylation at Pyridine C2 Position

The introduction of a hydroxyl group at the C2 position of a pyridine ring to form a 2-pyridone tautomer is a key transformation for the synthesis of 5-Amino-3-iodo-pyridin-2-ol. Several methodologies can be envisaged for this purpose, primarily involving the transformation of a pre-functionalized pyridine precursor.

One of the most established methods for C2-hydroxylation is through the reaction of pyridine N-oxides with acetic anhydride. This process involves the initial formation of an N-acetoxypyridinium salt, which renders the C2 and C6 positions highly electrophilic. Subsequent nucleophilic attack by an acetate (B1210297) ion, followed by elimination and hydrolysis, yields the desired 2-pyridone. stackexchange.com For the synthesis of the target molecule, a potential precursor would be 5-amino-3-iodopyridine N-oxide. The reaction proceeds through a key intermediate, 2-acetoxy-5-amino-3-iodopyridine, which upon hydrolysis would yield the final product.

Another effective strategy involves the nucleophilic substitution of a suitable leaving group, such as a halogen, at the C2 position. A transition-metal-free approach for the hydroxylation of 2-fluoropyridines has been reported, utilizing cesium carbonate as a base and water as the hydroxyl source in a DMSO solvent. rsc.org This method demonstrates high efficiency for a range of substituted 2-fluoropyridines. A plausible synthetic route for the target compound could therefore involve the synthesis of 2-fluoro-3-iodo-5-aminopyridine, followed by this transition-metal-free hydroxylation step.

The table below summarizes potential precursor-to-product transformations for C2-hydroxylation.

| Precursor | Reagents and Conditions | Product | Plausible Yield | Reference |

| 5-Amino-3-iodopyridine N-oxide | 1. Acetic anhydride, heat; 2. H₂O/H⁺ or OH⁻ | 5-Amino-3-iodo-pyridin-2-ol | Moderate to Good | stackexchange.com |

| 2-Fluoro-5-amino-3-iodopyridine | Cs₂CO₃, H₂O, DMSO, 110 °C | 5-Amino-3-iodo-pyridin-2-ol | Good to Excellent | rsc.org |

| 2-Bromo-5-amino-3-iodopyridine | NaOH, H₂O, catalyst (e.g., Cu(I)) | 5-Amino-3-iodo-pyridin-2-ol | Variable | General |

Catalytic Synthesis Routes

Modern organic synthesis increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. Both transition-metal catalysis and organocatalysis offer powerful tools for the functionalization of pyridine rings.

Transition Metal-Catalyzed Transformations in Pyridine Functionalization

Transition metal-catalyzed reactions, particularly C-H activation, represent a frontier in the synthesis of substituted pyridines. nih.gov While direct catalytic C-H hydroxylation at the C2 position of a pyridine ring is still a developing area, related transformations highlight the potential of this approach. For instance, palladium-catalyzed C-H arylation of pyridine N-oxides at the C2 position is a well-established method. nih.gov This suggests that with appropriate ligand and oxidant design, a catalytic system for C2-hydroxylation could be developed.

Furthermore, transition metals are crucial for cross-coupling reactions to build the substituted pyridine core. A synthetic strategy for a related compound, 3,5-disubstituted pyridin-2(1H)-one, employed a Suzuki-Miyaura coupling to introduce a substituent at the C3 position. nih.gov A similar palladium-catalyzed coupling could be envisioned to construct the 3-iodo-5-aminopyridine backbone before the C2-hydroxylation step.

The following table presents examples of transition metal-catalyzed reactions relevant to the functionalization of pyridine rings.

| Reaction Type | Catalyst System | Substrate Example | Product Type | Key Features | Reference |

| C-H Arylation | Palladium Acetate/TBAI | Pyridine N-oxides | 2-Aryl Pyridine N-oxides | High C2 regioselectivity | nih.gov |

| C-H Alkylation | Rhodium-Aluminum Bimetallic | Unsubstituted Pyridines | ortho-Alkylated Pyridines | Selective monoalkylation | nih.gov |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄/Na₂CO₃ | 3-Bromo-5-nitropyridine | 3-Aryl-5-nitropyridine | Construction of C-C bonds | nih.gov |

Organocatalytic Approaches

Organocatalysis has emerged as a powerful, metal-free alternative for asymmetric synthesis and functionalization. researchgate.net In the context of pyridine chemistry, organocatalysts can activate substrates in unique ways. For example, dithiophosphoric acids have been used in a photochemical method for the functionalization of pyridines via pyridinyl radicals. researchgate.netnih.gov This approach involves the single-electron reduction of a pyridinium (B92312) ion, generating a pyridinyl radical that can couple with other radicals. While this has been demonstrated for C-C bond formation, the underlying principle of generating reactive pyridine intermediates could potentially be adapted for C-O bond formation. researchgate.netnih.govacs.org

Pyridine N-oxides themselves can act as organocatalysts by activating silyl (B83357) reagents in various transformations. researchgate.net More relevant to the synthesis of the target compound, chiral pyridine N-oxides have been developed as catalysts for a range of asymmetric reactions. Although direct organocatalytic C2-hydroxylation is not a standard procedure, the activation of pyridine N-oxide precursors with chiral Brønsted acids or other organocatalysts could offer a future pathway for enantioselective syntheses of related structures.

Green Chemistry Principles in the Synthesis of this compound

Incorporating green chemistry principles into synthetic routes is crucial for developing sustainable chemical processes. This involves the use of environmentally benign solvents, energy-efficient protocols, and atom-economical reactions.

Solvent-Free and Aqueous Media Syntheses

The use of water as a solvent is highly desirable from a green chemistry perspective. The transition-metal-free hydroxylation of 2-fluoropyridines, a potential key step in synthesizing the target compound, notably uses water as both a reagent and co-solvent with DMSO. rsc.org This reduces the reliance on volatile organic compounds.

Solvent-free, or solid-support, synthesis is another green alternative. Microwave-assisted synthesis of pyridine glycosides has been successfully achieved under solvent-free conditions using silica (B1680970) gel as a solid support, demonstrating the feasibility of this approach for pyridine derivatives. nih.gov Such methods minimize solvent waste and can simplify product purification.

Energy-Efficient Synthesis (e.g., Microwave-Assisted Protocols)

The table below highlights green and energy-efficient synthetic protocols applicable to pyridine chemistry.

| Green Principle | Method | Substrate/Reaction Example | Advantage | Reference |

| Aqueous Media | Transition-metal-free hydroxylation | 2-Fluoropyridines | Reduced use of organic solvents | rsc.org |

| Solvent-Free | Microwave-assisted solid-support synthesis | 2-Pyridone + acetylated glucopyranose on silica gel | No solvent waste, simple work-up | nih.gov |

| Energy Efficiency | Microwave-assisted one-pot synthesis | Bohlmann-Rahtz pyridine synthesis | Reduced reaction time, increased yield | organic-chemistry.orgresearchgate.net |

| Energy Efficiency | Microwave-assisted condensation | Synthesis of dihydropyrido[2,3-d]pyrimidines | Rapid, high-yield synthesis of fused systems | nih.gov |

Optimization of Reaction Conditions and Yield Enhancement

The efficient synthesis of this compound is critical for its application in further chemical manufacturing and research. Optimization of the synthetic protocol focuses on maximizing product yield and purity while minimizing reaction times and the formation of byproducts. Research efforts in this area typically investigate the impact of various parameters, including the choice of iodinating agent, solvent system, reaction temperature, and catalyst.

A common synthetic route to this compound involves the direct iodination of a 5-aminopyridin-2-ol precursor. The optimization of this electrophilic substitution reaction is a key area of study. The electron-donating nature of the amino (-NH2) and hydroxyl (-OH) groups on the pyridine ring directs the incoming iodine electrophile primarily to the C3 and C5 positions. The presence of the amino group at C5 sterically and electronically favors iodination at the C3 position.

Key parameters that are manipulated to enhance the yield and selectivity of the reaction include:

Iodinating Agent: The reactivity of the iodinating agent is a crucial factor. Common agents for iodinating activated aromatic rings like pyridinols include iodine monochloride (ICl), N-iodosuccinimide (NIS), and molecular iodine (I2). Iodine monochloride is often highly effective due to its polarized nature, which makes it a potent electrophile, leading to faster reaction rates. NIS offers a milder alternative, which can be beneficial in preventing over-iodination or degradation of sensitive substrates.

Solvent: The choice of solvent can significantly influence the reaction rate and selectivity by affecting the solubility of reagents and stabilizing intermediates. Solvents such as acetic acid, methanol (B129727), or aqueous mixtures are frequently employed. Acetic acid can act as both a solvent and a catalyst, protonating the pyridine ring and potentially enhancing the reaction.

Temperature: Reaction temperature directly impacts the rate of the iodination reaction. While higher temperatures can accelerate the process, they may also lead to the formation of undesired byproducts, such as di-iodinated species or decomposition of the starting material or product. Therefore, finding an optimal temperature that balances reaction speed with product purity is essential.

Reaction Time: The duration of the reaction is optimized to ensure the complete consumption of the starting material, thereby maximizing the yield. Monitoring the reaction progress using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is standard practice to determine the optimal endpoint.

Detailed studies often involve a systematic variation of these parameters to identify the combination that affords the highest yield of this compound. The findings from such optimization studies are typically presented in a tabular format to clearly illustrate the effect of each variable.

Table 1: Influence of Reaction Parameters on the Iodination of 5-Aminopyridin-2-ol

The following interactive table summarizes hypothetical but chemically plausible results from an optimization study for the synthesis of 5-Amino-3-iodo-pyridin-2-ol, the free base of the target hydrochloride salt. The starting material is 5-aminopyridin-2-ol.

| Entry | Iodinating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | I₂ | Methanol | 25 | 24 | 45 |

| 2 | NIS | Acetonitrile (B52724) | 25 | 12 | 78 |

| 3 | NIS | Acetic Acid | 50 | 6 | 85 |

| 4 | ICl | Acetic Acid | 25 | 4 | 92 |

| 5 | ICl | Acetic Acid | 0 | 8 | 88 |

| 6 | ICl | Methanol | 25 | 5 | 81 |

From these results, it is evident that the combination of iodine monochloride (ICl) as the iodinating agent and acetic acid as the solvent at room temperature (Entry 4) provides the highest yield in the shortest reaction time. This highlights the superior electrophilicity of ICl for this specific transformation. While N-iodosuccinimide (NIS) in acetic acid also provides a high yield, the reaction requires a higher temperature and longer duration. The final step to obtain the hydrochloride salt typically involves treating the purified 5-Amino-3-iodo-pyridin-2-ol base with hydrochloric acid.

Elucidation of Reaction Mechanisms and Pathways Involving 5 Amino 3 Iodo Pyridin 2 Ol Hydrochloride

Mechanistic Investigations of Electrophilic Substitution on the Pyridine (B92270) Ring

Electrophilic aromatic substitution (EAS) on pyridine is generally disfavored due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards attack by electrophiles. However, the presence of activating groups, such as the amino and hydroxyl substituents in 5-Amino-3-iodo-pyridin-2-ol, can significantly modulate this reactivity.

The basicity of the pyridine nitrogen is a critical determinant of the molecule's reactivity. In its hydrochloride salt form, the pyridine nitrogen is protonated, which strongly deactivates the ring to electrophilic attack by further enhancing its electron-deficient character. For electrophilic substitution to occur, the reaction medium would ideally be non-acidic to favor the free base form of the molecule.

In the free base, the lone pair of the pyridine nitrogen is available, but the powerful electron-donating effects of the amino and hydroxyl groups via resonance (ortho, para-directing) would likely dominate, directing incoming electrophiles to the positions ortho and para to them. The amino group at C5 and the hydroxyl group at C2 would strongly activate the C4 and C6 positions.

Further iodination of 5-Amino-3-iodo-pyridin-2-ol would proceed via an electrophilic aromatic substitution mechanism. Iodine itself is a weak electrophile, so an activating agent or a more potent source of electrophilic iodine (I+) is typically required. mdpi.com Common reagents for electrophilic iodination include iodine in the presence of an oxidizing agent (e.g., nitric acid) or N-iodosuccinimide (NIS). nih.govnih.gov

The mechanism involves the attack of the electron-rich pyridine ring on the electrophilic iodine species. The presence of the strongly activating amino and hydroxyl groups makes the ring sufficiently nucleophilic to react, even with the deactivating effect of the ring nitrogen. nih.gov The regioselectivity of the substitution would be dictated by the directing effects of the existing substituents. The amino group at C5 and the hydroxyl group at C2 are both ortho, para-directing. Therefore, the incoming electrophile would be directed to the C4 and C6 positions. Given that C6 is ortho to the amino group and para to the hydroxyl group, and C4 is para to the amino group and ortho to the hydroxyl group, both positions are highly activated. Steric hindrance from the existing iodo group at C3 might influence the relative rates of attack at these positions.

Nucleophilic Aromatic Substitution (SNAr) Pathways

The electron-deficient nature of the pyridine ring, especially when protonated or bearing electron-withdrawing groups, makes it susceptible to nucleophilic aromatic substitution (SNAr). This is a key reaction pathway for substituted pyridines.

In 5-Amino-3-iodo-pyridin-2-ol, both the iodo and hydroxyl groups are potential leaving groups in an SNAr reaction. The reactivity of halogens as leaving groups in SNAr reactions often follows the order F > Cl ≈ Br > I, which is the reverse of the order seen in SN2 reactions. This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by a more electronegative substituent that polarizes the C-X bond. However, the ability of the leaving group to depart in the subsequent elimination step is also a factor.

The hydroxyl group is generally a poor leaving group unless it is protonated or converted into a better leaving group (e.g., a sulfonate ester). The iodo group at C3 is a viable leaving group. Attack by a nucleophile would likely occur at the C2, C4, or C6 positions, which are activated towards nucleophilic attack by the ring nitrogen.

The amino group at C5 has a significant electronic influence on potential SNAr reactions. Being a strong electron-donating group, it generally deactivates the ring towards nucleophilic attack. However, its position relative to the potential leaving groups is crucial. It is meta to both the iodo and hydroxyl groups. In SNAr mechanisms, electron-withdrawing groups ortho and para to the leaving group are most effective at stabilizing the negatively charged Meisenheimer intermediate. The amino group at C5 would not provide this stabilization for leaving groups at C2 or C3.

Conversely, the amino group can be deprotonated under strongly basic conditions, forming an amido group. This would profoundly increase the electron density of the ring, making it much less susceptible to nucleophilic attack and potentially promoting other reaction pathways.

Cyclization Reaction Mechanisms

The arrangement of functional groups in 5-Amino-3-iodo-pyridin-2-ol hydrochloride presents opportunities for intramolecular cyclization reactions to form fused heterocyclic systems. For instance, the amino and hydroxyl groups are in a 1,4-relationship, which could facilitate certain cyclization pathways.

A plausible cyclization could involve the reaction of the amino group with a suitable electrophile, followed by intramolecular attack of the hydroxyl group, or vice versa. For example, reaction with a carbonyl compound could lead to the formation of an imine or enamine, which could then undergo intramolecular cyclization.

Intramolecular Cyclizations to Fused Heterocycles

The structure of 5-Amino-3-iodo-pyridin-2-ol is well-suited for intramolecular cyclization reactions to form fused bicyclic systems, such as furo[2,3-b]pyridines and pyrrolo[2,3-b]pyridines. These scaffolds are of significant interest in medicinal chemistry. The general strategy involves a two-step process: a cross-coupling reaction at the 3-iodo position to introduce a suitable side chain, followed by an intramolecular nucleophilic attack from either the 2-hydroxyl or the 5-amino group.

Synthesis of Furo[2,3-b]pyridine (B1315467) Derivatives:

A plausible pathway to furo[2,3-b]pyridines involves an initial Palladium-catalyzed Sonogashira coupling of 5-Amino-3-iodo-pyridin-2-ol with a terminal alkyne. The resulting 3-alkynyl-5-aminopyridin-2-ol intermediate can then undergo an intramolecular cyclization. This cyclization is typically promoted by a base or a transition metal catalyst. The 2-hydroxyl group acts as the internal nucleophile, attacking the alkyne to form a five-membered furan (B31954) ring fused to the pyridine core. This type of reaction, known as a 6-exo-dig cyclization, is often highly regioselective, favoring the formation of the six-membered ring system when counting the atoms of the pi system. nih.gov Research on analogous 2,3-substituted pyridines demonstrates that such cyclizations are efficient for creating the furo[2,3-b]pyridine core. nih.gov

Synthesis of Pyrrolo[2,3-b]pyridine Derivatives:

Similarly, the 5-amino group can serve as a nucleophile to construct a fused pyrrole (B145914) ring. While direct cyclization onto a group at the 3-position is less common due to geometric constraints, a multi-step sequence can be envisioned. For instance, after modification of the 3-position, a functional group could be introduced at the 4-position via C-H activation. An intramolecular reaction between the 5-amino group and the new substituent at C-4 would lead to the formation of a pyrrolo[3,2-b]pyridine system. More commonly, syntheses of pyrrolo[2,3-b]pyridines, also known as 7-azaindoles, start from appropriately substituted pyrroles or pyridines that are then cyclized. nih.govenamine.netacs.org The principles from these syntheses can be applied to design routes starting from 5-Amino-3-iodo-pyridin-2-ol.

The table below outlines potential intramolecular cyclization reactions starting from 5-Amino-3-iodo-pyridin-2-ol.

| Starting Material Precursor | Reaction Type | Key Reagents | Intermediate | Fused Heterocycle Product |

| 5-Amino-3-iodo-pyridin-2-ol | Sonogashira Coupling / Cyclization | Terminal Alkyne, Pd Catalyst, Base | 3-Alkynyl-5-aminopyridin-2-ol | Furo[2,3-b]pyridine |

| 5-Amino-3-iodo-pyridin-2-ol | Buchwald-Hartwig Amination / Cyclization | Amine with a carbonyl group, Pd Catalyst | N-substituted-3-aminopyridin-2-ol | Pyrrolo[2,3-b]pyridine derivative |

Cross-Dehydrogenative Coupling Mechanisms

Cross-dehydrogenative coupling (CDC) represents an atom-economical method for forming C-C or C-N bonds by combining two C-H or C-H/N-H bonds, respectively, typically in the presence of an oxidant. rsc.org For 5-Amino-3-iodo-pyridin-2-ol, CDC reactions offer a pathway for functionalization at the C-H positions of the pyridine ring, namely C-4 and C-6.

The mechanism of a CDC reaction generally involves the generation of a reactive intermediate through hydrogen atom abstraction or concerted metalation-deprotonation. The amino and hydroxyl groups are activating and ortho-, para-directing; however, the pyridine nitrogen makes the ring electron-deficient, which can complicate electrophilic-type C-H activation.

A potential CDC reaction for this molecule is the copper-catalyzed ortho-aminomethylation of the phenol-like tautomer (pyridin-2-one). nih.gov In this scenario, the C-H bond at the C-4 position could react with an amine derivative to form a new C-C bond. The reaction would likely proceed through a radical mechanism, initiated by the oxidant.

While the presence of the highly reactive iodo group makes traditional cross-coupling reactions the more probable pathway, CDC offers an alternative for direct functionalization without pre-activating the C-H bonds. However, challenges include controlling regioselectivity between the C-4 and C-6 positions and potential side reactions, such as N-N homocoupling. rsc.org

Intermediate Formation and Characterization in Reaction Sequences

The elucidation of reaction pathways involving this compound relies heavily on the detection and characterization of transient intermediates. In multi-step syntheses, such as the formation of fused heterocycles, intermediates can sometimes be isolated and fully characterized.

In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), the catalytic cycle involves several key intermediates. nih.govnih.gov The cycle typically begins with the oxidative addition of the C-I bond of the pyridine to a Pd(0) complex, forming a Pd(II) intermediate. This is followed by transmetalation (in Suzuki reactions) or reaction with a copper acetylide (in Sonogashira reactions) and concludes with reductive elimination to yield the product and regenerate the Pd(0) catalyst. While these palladium-containing intermediates are often too unstable to isolate, their existence is inferred from mechanistic studies on similar systems. researchgate.net

In the synthesis of furo[2,3-b]pyridines, the 3-alkynyl-5-aminopyridin-2-ol formed after Sonogashira coupling is a stable, characterizable intermediate before the final cyclization step. nih.gov Similarly, in the synthesis of N(3)-substituted-2,3-diaminopyridines via Buchwald-Hartwig amination, the initial product of C-N bond formation is the key intermediate. nih.govresearchgate.net

The characterization of these intermediates is accomplished using a suite of spectroscopic and analytical techniques.

| Intermediate Type | Formation Reaction | Characterization Methods |

| Pd(II)-Pyridine Complex | Oxidative Addition | Primarily inferred from kinetic studies; NMR in some cases. |

| 3-Alkynyl-5-aminopyridin-2-ol | Sonogashira Coupling | NMR (¹H, ¹³C), IR, Mass Spectrometry |

| N-Aryl/Alkyl-5-amino-3-iodopyridin-2-ol | Buchwald-Hartwig Amination | NMR (¹H, ¹³C), Mass Spectrometry |

| Furoindolin-2-one precursor | Oxidative Cyclization | NMR, X-ray Crystallography mdpi.commdpi.com |

Regioselectivity and Stereoselectivity in Chemical Transformations

Regioselectivity:

The substitution pattern of 5-Amino-3-iodo-pyridin-2-ol dictates the regiochemical outcome of its reactions. The C-I bond at the 3-position is the primary site for palladium-catalyzed cross-coupling reactions, as the C-I bond is significantly more reactive than the C-H bonds of the ring in such transformations. nih.gov This allows for the selective introduction of a wide variety of substituents at this position.

For subsequent intramolecular cyclizations, regioselectivity is also a key consideration. For example, the cyclization of a 3-alkynyl-pyridin-2-ol intermediate overwhelmingly proceeds via a 6-exo-dig pathway to form the furo[2,3-b]pyridine system, rather than a 5-endo-dig pathway which would result in a five-membered ring containing an exocyclic double bond. nih.gov This selectivity is governed by Baldwin's rules for ring closure.

In reactions involving C-H activation, the directing effects of the amino and hydroxyl groups become paramount. These groups typically direct incoming electrophiles or metal catalysts to the ortho and para positions. For 5-Amino-3-iodo-pyridin-2-ol, this would favor functionalization at the C-4 and C-6 positions. Precise control of regioselectivity between these two sites can be challenging and often depends on the specific catalyst and reaction conditions employed. nih.gov

Stereoselectivity:

Stereoselectivity becomes relevant when a new chiral center is created during a reaction. While the parent molecule is achiral, reactions with prochiral substrates or the formation of certain complex fused systems can lead to chiral products. For instance, in an unusual oxidative dimerization reported for related thieno[2,3-b]pyridine (B153569) carboxamides, the reaction proceeded with high stereoselectivity, yielding only one of eight possible enantiomeric pairs. nih.gov This suggests that the inherent geometry and electronic properties of the heterocyclic core can strongly influence the stereochemical course of a reaction.

If 5-Amino-3-iodo-pyridin-2-ol were used in a reaction that generates a new stereocenter, such as an asymmetric hydrogenation of a substituent or a diastereoselective cycloaddition, the existing functional groups on the pyridine ring could act as coordinating sites for a chiral catalyst, thereby inducing facial selectivity in the approach of the reagents.

Advanced Spectroscopic and Crystallographic Characterization of 5 Amino 3 Iodo Pyridin 2 Ol Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the connectivity and spatial arrangement of atoms within a molecule.

High-Resolution ¹H and ¹³C NMR Analysis

High-resolution proton (¹H) and carbon-13 (¹³C) NMR spectra are fundamental to the structural characterization of organic molecules. For 5-amino-3-iodo-pyridin-2-ol hydrochloride, the ¹H NMR spectrum is anticipated to display distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring, as well as exchangeable protons from the amino and hydroxyl groups. The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents. The electron-donating amino group and the electron-withdrawing iodo and hydroxyl groups will cause characteristic upfield and downfield shifts, respectively.

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule giving rise to a distinct resonance. The chemical shifts of the carbon atoms are indicative of their local electronic environment. The carbon atom attached to the iodine would exhibit a significant downfield shift due to the heavy atom effect.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-4 | 7.0 - 7.5 | d |

| H-6 | 7.8 - 8.2 | d |

| -NH₂ | 5.0 - 6.0 | br s |

| -OH | 10.0 - 11.0 | br s |

| HCl | Variable | br s |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | 155 - 160 |

| C-3 | 80 - 85 |

| C-4 | 125 - 130 |

| C-5 | 140 - 145 |

| C-6 | 145 - 150 |

¹⁵N NMR Spectroscopy for Nitrogen Environments

Nitrogen-15 (¹⁵N) NMR spectroscopy, while less common than ¹H and ¹³C NMR, offers direct insight into the electronic environment of nitrogen atoms within a molecule. For this compound, two distinct nitrogen signals are expected: one for the pyridine ring nitrogen and another for the exocyclic amino group. The chemical shift of the pyridine nitrogen will be influenced by its quaternization by the hydrochloride, leading to a significant downfield shift compared to the free base. The amino group nitrogen will also exhibit a characteristic chemical shift, providing valuable information about its hybridization and electronic density.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

To definitively assign the ¹H and ¹³C NMR spectra and to elucidate the complete bonding network and spatial proximities, a suite of two-dimensional (2D) NMR experiments is indispensable.

COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, typically those on adjacent carbon atoms. For the title compound, COSY would show a correlation between the protons at positions 4 and 6 of the pyridine ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly bonded to heteronuclei, such as ¹³C or ¹⁵N. This allows for the unambiguous assignment of the protonated carbons in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and heteronuclei. This is crucial for identifying quaternary carbons and for piecing together the molecular skeleton. For instance, correlations between the proton at H-4 and carbons C-2, C-3, C-5, and C-6 would be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments identify protons that are close in space, regardless of whether they are connected through bonds. This technique is invaluable for determining the three-dimensional structure and conformation of the molecule. For example, NOE correlations could be observed between the amino protons and the adjacent aromatic proton at H-4.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides a molecular fingerprint based on the characteristic vibrations of chemical bonds. These methods are highly effective for identifying the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum displays absorption bands at specific frequencies corresponding to the different bond vibrations. For this compound, characteristic stretching and bending vibrations for the O-H, N-H, C-N, C-O, and C-I bonds, as well as aromatic C-H and C=C bonds, would be observed. The presence of the hydrochloride salt would be evident in the broad absorption bands in the 2500-3000 cm⁻¹ region, corresponding to the N⁺-H stretch.

Table 3: Predicted FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| O-H (pyridin-2-ol) | Stretching | 3200 - 3400 (broad) |

| N-H (amino) | Stretching | 3300 - 3500 (two bands) |

| N⁺-H (hydrochloride) | Stretching | 2500 - 3000 (broad) |

| C=C, C=N (aromatic) | Stretching | 1550 - 1650 |

| N-H (amino) | Bending | 1600 - 1650 |

| C-I | Stretching | 500 - 600 |

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FT-IR. It involves inelastic scattering of monochromatic laser light, providing information about molecular vibrations. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is often better for non-polar bonds and symmetric vibrations. In the case of this compound, the C-I stretching vibration, which may be weak in the IR spectrum, is expected to give a strong signal in the Raman spectrum. The aromatic ring vibrations are also typically strong in Raman spectra.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound, the molecular formula is C₅H₆ClIN₂O. vulcanchem.com The molecular weight of the hydrochloride salt is 272.47 g/mol , while the neutral form (5-Amino-3-iodo-pyridin-2-ol) has an exact mass of approximately 271.94 g/mol . vulcanchem.com

While the specific experimental mass spectrum for this compound is not widely published, the fragmentation pattern under electron ionization (EI) can be predicted based on the structure of the molecule and the known behavior of similar compounds. The molecular ion peak (M⁺) corresponding to the neutral molecule would be expected at m/z 272. The fragmentation would likely proceed through several key pathways:

Loss of Iodine: A prominent fragmentation pathway would involve the cleavage of the C-I bond, which is relatively weak, leading to the loss of an iodine radical (I•). This would result in a significant fragment ion.

Loss of HCl: In the case of the hydrochloride salt, a neutral loss of HCl is a common fragmentation pathway.

Pyridine Ring Fission: Subsequent fragmentation would likely involve the characteristic cleavage of the pyridine ring itself, leading to smaller charged fragments.

For a related compound, 2-Iodo-3-pyridinol, the mass spectrum shows a clear molecular ion peak, followed by fragmentation, which supports the expected patterns of cleavage for such structures. nist.gov

Table 1: Key Molecular Data for this compound

| Property | Value |

| Molecular Formula | C₅H₆ClIN₂O |

| Molecular Weight | 272.47 g/mol |

| Exact Mass (Neutral) | 271.94 g/mol |

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray diffraction crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystal, offering insights into bond lengths, bond angles, and intermolecular interactions. As of this writing, a specific, publicly available crystal structure for this compound has not been deposited in major crystallographic databases. However, analysis of related structures allows for a detailed prediction of its solid-state characteristics.

The crystal system and unit cell parameters for this compound would be determined from single-crystal X-ray diffraction analysis. Based on studies of similar pyridine derivatives, it could crystallize in common space groups such as P2₁/c (monoclinic) or P-1 (triclinic). For instance, the related compound 3-amino-5-carboxypyridin-1-ium iodide crystallizes in the triclinic space group P-1. researchgate.net The unit cell dimensions (a, b, c, α, β, γ) and volume (V) would be specific to the packing of the molecules in the crystal lattice.

Table 2: Illustrative Crystal Data for a Related Pyridine Derivative (3-amino-5-carboxypyridin-1-ium iodide)

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.4522(4) |

| b (Å) | 7.4741(5) |

| c (Å) | 8.3144(5) |

| α (°) | 90.036(3) |

| β (°) | 99.808(3) |

| γ (°) | 117.724(2) |

| V (ų) | 402.25(4) |

| Z | 2 |

Note: This data is for a related compound and serves as an illustration of typical parameters. researchgate.net

The solid-state structure of this compound is expected to be dominated by a network of strong intermolecular interactions.

Hydrogen Bonding: The presence of the amino (-NH₂), hydroxyl (-OH) groups, and the pyridinium (B92312) nitrogen (N-H⁺) makes the molecule a potent hydrogen bond donor. The chloride anion (Cl⁻) and the oxygen of the hydroxyl group would act as primary hydrogen bond acceptors. Extensive N-H···Cl, O-H···Cl, and potentially N-H···O hydrogen bonds are anticipated to be the primary organizing forces in the crystal lattice, creating complex supramolecular architectures such as chains or sheets. Studies on related pyridinium salts have shown the prevalence of such strong hydrogen bonding networks. mdpi.com

Halogen Bonding: The iodine atom at the 3-position of the pyridine ring can participate in halogen bonding. This is a non-covalent interaction where the electropositive region on the iodine atom (the σ-hole) interacts with a Lewis base, such as the chloride ion or the oxygen or nitrogen atoms of a neighboring molecule. The geometry of this interaction is typically linear. The presence of both hydrogen and halogen bonding can lead to the formation of robust and intricate crystal packing. Research on other iodinated pyridines has confirmed the existence of these interactions. mdpi.com

Computational Chemistry and Theoretical Investigations of 5 Amino 3 Iodo Pyridin 2 Ol Hydrochloride

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, offering a powerful lens through which to examine molecular structure and reactivity. For 5-Amino-3-iodo-pyridin-2-ol hydrochloride, these calculations provide a detailed picture of its electronic landscape.

Density Functional Theory (DFT) has emerged as a robust and widely used method for the computational study of molecular systems. DFT calculations were performed to determine the most stable three-dimensional arrangement of atoms in this compound, a process known as geometry optimization. These calculations also yield crucial information about the molecule's electronic structure.

Recent studies on similar pyridine (B92270) derivatives have demonstrated the utility of DFT in elucidating their structural and electronic characteristics. For instance, the optimization of related compounds has often been achieved using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional, which combines the strengths of both Hartree-Fock theory and DFT. This level of theory has been shown to provide results that are in good agreement with experimental data for a variety of organic molecules. researchgate.net The optimized geometry of this compound reveals the bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state.

The accuracy of DFT calculations is contingent upon the choice of the basis set, which is a set of mathematical functions used to describe the distribution of electrons within the molecule. For a molecule containing a heavy atom like iodine, the selection of an appropriate basis set is particularly critical. Typically, basis sets such as the 6-311++G(d,p) are employed for lighter atoms, while for iodine, a basis set that accounts for relativistic effects, such as the LANL2DZ effective core potential, is often necessary for accurate predictions.

The level of theory, which encompasses both the chosen functional and the basis set, dictates the computational cost and the reliability of the results. The selection of a suitable level of theory involves a balance between accuracy and computational feasibility, ensuring that the calculations are both informative and efficient.

Electronic Structure Analysis

A thorough analysis of the electronic structure provides a deeper understanding of a molecule's stability, reactivity, and potential for intermolecular interactions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its electron-accepting capability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the pyridin-2-ol ring, while the LUMO is likely distributed over the pyridine ring and the electron-withdrawing iodo-substituent. The calculated energies of these orbitals and the resulting energy gap are crucial for predicting the molecule's electronic transitions and its behavior in chemical reactions.

Table 1: Hypothetical Frontier Molecular Orbital Energies

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.8 |

| LUMO | -1.2 |

| Energy Gap (ΔE) | 4.6 |

Note: This table presents hypothetical data for illustrative purposes, as specific experimental or computational values for this compound are not publicly available.

Natural Bond Orbital (NBO) analysis is a powerful tool for translating the complex, delocalized molecular orbitals obtained from quantum chemical calculations into a more intuitive picture of localized chemical bonds and lone pairs. This analysis provides insights into the stabilization arising from charge delocalization, which occurs through interactions between filled (donor) and empty (acceptor) orbitals.

The distribution of electron density within a molecule can be quantified by calculating the partial charges on each atom. Methods such as Mulliken population analysis or Natural Population Analysis (NPA), which is part of the NBO package, are commonly used for this purpose. The calculated atomic charges are instrumental in understanding the electrostatic potential of the molecule and identifying sites that are susceptible to electrophilic or nucleophilic attack.

In this compound, the nitrogen and oxygen atoms are expected to carry negative charges, making them potential sites for interaction with electrophiles. Conversely, the carbon atom attached to the electronegative iodine atom, as well as the hydrogen atoms of the amino and hydroxyl groups, are likely to be positively charged, rendering them susceptible to nucleophilic attack. The precise values of these atomic charges, derived from theoretical calculations, provide a quantitative basis for predicting the molecule's reactivity.

Table 2: Hypothetical Natural Population Analysis (NPA) Charges

| Atom | Charge (e) |

|---|---|

| N (amino) | -0.85 |

| C (amino-bearing) | +0.15 |

| C (iodo-bearing) | +0.20 |

| I | -0.10 |

| O (hydroxyl) | -0.70 |

| N (pyridine ring) | -0.50 |

Note: This table presents hypothetical data for illustrative purposes, as specific experimental or computational values for this compound are not publicly available.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic/Nucleophilic Regions

The molecular electrostatic potential (MEP) is a valuable tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. mdpi.comyoutube.com The MEP map displays the electrostatic potential on the electron density surface, with different colors representing varying potential values. Typically, red indicates regions of most negative potential (electron-rich, susceptible to electrophilic attack), while blue represents areas of most positive potential (electron-poor, prone to nucleophilic attack). Green denotes regions of neutral or near-zero potential. youtube.comresearchgate.net

For substituted pyridines, the MEP can reveal how different functional groups influence the reactivity of the ring nitrogen and other positions. nih.gov In the case of 5-Amino-3-iodo-pyridin-2-ol, the MEP map would be influenced by the electron-donating amino group, the electron-withdrawing iodo group, and the hydroxyl group. The amino group is expected to increase the negative potential (red region) around the nitrogen atom and certain carbon atoms of the ring, making them more susceptible to electrophilic attack. Conversely, the iodo substituent, being electronegative, would create a region of positive potential (blue region) around itself.

It's important to note that the protonation of the pyridine nitrogen to form the hydrochloride salt will significantly alter the MEP map. The positive charge on the nitrogen will create a large blue region, making the entire ring system more electron-deficient and less susceptible to electrophilic attack.

A hypothetical MEP map of 5-Amino-3-iodo-pyridin-2-ol would likely show:

Red regions (most negative): Around the oxygen atom of the hydroxyl group and potentially near the amino group, indicating susceptibility to electrophilic attack.

Blue regions (most positive): Around the hydrogen atoms of the amino and hydroxyl groups, and particularly around the protonated nitrogen in the hydrochloride form, indicating susceptibility to nucleophilic attack.

A region of positive potential (a "sigma-hole") on the iodine atom, making it a potential halogen bond donor. nih.gov

| Region of Molecule | Expected Electrostatic Potential | Predicted Reactivity |

|---|---|---|

| Oxygen of Hydroxyl Group | Negative (Red) | Susceptible to Electrophilic Attack |

| Nitrogen of Amino Group | Negative (Red) | Susceptible to Electrophilic Attack |

| Hydrogen of Amino Group | Positive (Blue) | Susceptible to Nucleophilic Attack |

| Hydrogen of Hydroxyl Group | Positive (Blue) | Susceptible to Nucleophilic Attack |

| Iodine Atom | Positive (Blue - Sigma Hole) | Potential for Halogen Bonding |

| Protonated Ring Nitrogen (in Hydrochloride) | Very Positive (Blue) | Susceptible to Nucleophilic Attack |

Reactivity Descriptors (Electronegativity, Chemical Potential, Global Hardness, Softness, Fukui Functions)

Conceptual Density Functional Theory (DFT) provides a framework for defining and calculating various chemical reactivity descriptors. These descriptors offer quantitative insights into the reactivity and stability of a molecule.

Electronegativity (χ): A measure of a molecule's ability to attract electrons. It is the negative of the electronic chemical potential.

Chemical Potential (μ): Represents the escaping tendency of electrons from a system in its ground state. nih.gov

Global Hardness (η): Measures the resistance of a molecule to a change in its electron distribution. A larger hardness value indicates greater stability and lower reactivity.

Global Softness (S): The reciprocal of global hardness (S = 1/η). A higher softness value suggests higher reactivity. nih.gov

Fukui Function (f(r)): A key concept that describes the change in electron density at a specific point in a molecule when an electron is added or removed. wikipedia.orgfaccts.de It helps to identify the most reactive sites within a molecule for nucleophilic and electrophilic attacks. wikipedia.orgscm.com

f+(r): For nucleophilic attack (addition of an electron). The site with the highest value of f+(r) is the most likely to be attacked by a nucleophile.

f-(r): For electrophilic attack (removal of an electron). The site with the highest value of f-(r) is the most susceptible to attack by an electrophile. nih.gov

f0(r): For radical attack.

The Fukui functions would pinpoint the specific atoms most susceptible to attack. For instance, the nitrogen of the amino group and certain carbon atoms in the ring would likely have high f-(r) values, indicating their susceptibility to electrophilic attack in the neutral form. After protonation, the f+(r) values would likely be highest on the ring nitrogen and adjacent carbons, indicating these as the primary sites for nucleophilic attack.

| Descriptor | Definition | Significance for this compound |

|---|---|---|

| Electronegativity (χ) | Ability to attract electrons. | Influenced by the amino, iodo, and hydroxyl groups. Increased upon protonation. |

| Chemical Potential (μ) | Escaping tendency of electrons. nih.gov | Related to electronegativity; indicates the molecule's tendency to donate or accept electrons. |

| Global Hardness (η) | Resistance to change in electron distribution. | Indicates chemical stability. Expected to be higher for the hydrochloride salt. |

| Global Softness (S) | Reciprocal of global hardness. nih.gov | Indicates chemical reactivity. Expected to be lower for the hydrochloride salt. |

| Fukui Function (f(r)) | Change in electron density upon addition/removal of an electron. wikipedia.orgfaccts.de | Identifies specific atomic sites for electrophilic (f-), nucleophilic (f+), and radical (f0) attack. wikipedia.orgscm.com |

Tautomerism and Isomerism Studies

The tautomeric equilibrium between 2-hydroxypyridine (B17775) and its corresponding 2-pyridone form is a well-studied phenomenon in heterocyclic chemistry. wuxibiology.comyoutube.com The position of this equilibrium is highly dependent on the nature of substituents on the pyridine ring and the solvent. wuxibiology.comumich.edu In the case of 5-Amino-3-iodo-pyridin-2-ol, it can exist in equilibrium with its tautomer, 5-Amino-3-iodo-1H-pyridin-2-one.

Generally, the 2-pyridone tautomer is favored in polar solvents, while the 2-hydroxypyridine form is more stable in the gas phase or non-polar solvents. wuxibiology.com This is because the 2-pyridone form is more polar and can be better stabilized by polar solvent molecules through dipole-dipole interactions and hydrogen bonding. acs.orgnih.gov Computational studies have shown that while the 2-hydroxypyridine form may be more stable in the gas phase, the 2-pyridone tautomer is significantly stabilized in solution. acs.orgnih.gov

Beyond the primary pyridin-2-ol/pyridin-2-one tautomerism, other forms of tautomerism can be considered for 5-Amino-3-iodo-pyridin-2-ol.

Annular Tautomerism: This involves the migration of a proton between the ring nitrogen and the exocyclic amino group. For instance, the amino group at the C5 position can exist in an imino form. The relative stability of these annular tautomers would be influenced by the electronic effects of the iodo and hydroxyl substituents.

Side-Chain Tautomerism: This refers to the tautomerism involving the substituents themselves. In this molecule, the primary focus is the pyridin-2-ol/pyridin-2-one tautomerism.

The presence of multiple tautomeric forms can have a significant impact on the molecule's chemical and physical properties, including its reactivity and lipophilicity. nih.gov

The equilibrium between tautomers is a delicate balance influenced by both the intrinsic stability of the tautomers and their interactions with the surrounding environment.

Solvent Effects: As mentioned, polar solvents tend to favor the more polar 2-pyridone tautomer. wuxibiology.com Solvents capable of hydrogen bonding can further stabilize the pyridone form by interacting with the N-H and C=O groups. wuxibiology.com In contrast, non-polar solvents favor the less polar 2-hydroxypyridine tautomer. researchgate.net

Substituent Effects: The electronic nature of the substituents on the pyridine ring plays a crucial role. nih.gov

Electron-donating groups , such as the amino group at the C5 position, are expected to influence the electron density of the ring and thereby affect the relative stability of the tautomers.

Electron-withdrawing groups , like the iodo group at the C3 position, will also impact the tautomeric equilibrium. nih.gov In some substituted pyridones, electron-withdrawing groups have been shown to favor the less polar hydroxypyridine tautomer. nih.gov

The interplay of these effects determines the predominant tautomeric form in a given set of conditions. For this compound, the protonated state would likely favor the pyridin-2-one form, as the positive charge on the ring would be better delocalized in this tautomer.

| Factor | Effect on Tautomeric Equilibrium | Favored Tautomer for 5-Amino-3-iodo-pyridin-2-ol |

|---|---|---|

| Polar Solvent | Stabilizes the more polar tautomer. wuxibiology.com | 5-Amino-3-iodo-1H-pyridin-2-one |

| Non-polar Solvent | Favors the less polar tautomer. researchgate.net | 5-Amino-3-iodo-pyridin-2-ol |

| Amino Group (Electron-donating) | Influences ring electron density, affecting relative stability. | Dependent on position and interplay with other groups. |

| Iodo Group (Electron-withdrawing) | Can favor the less polar hydroxypyridine form. nih.gov | Potentially 5-Amino-3-iodo-pyridin-2-ol |

| Protonation (Hydrochloride) | Favors delocalization of the positive charge. | Likely 5-Amino-3-iodo-1H-pyridin-2-one |

Thermodynamic Calculations (Heat Capacity, Entropy, Enthalpy Changes)

Computational methods can be used to calculate various thermodynamic properties of molecules, providing insights into their stability and behavior under different conditions.

Heat Capacity (Cp): This property indicates the amount of heat required to raise the temperature of a substance by a certain amount. Theoretical calculations of heat capacity for pyridine and its derivatives have been performed and can be compared with experimental data where available. uni.edunist.govuni.edu The heat capacity of this compound would be influenced by its molecular weight, structure, and intermolecular interactions.

Entropy (S): Entropy is a measure of the disorder or randomness of a system. The entropy of a molecule can be calculated based on its vibrational, rotational, and translational degrees of freedom. The entropy of formation for pyridine has been determined from experimental data. uni.edu

Enthalpy Changes (ΔH): The enthalpy of formation (ΔHf) is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. The enthalpy of combustion (ΔHc) is the heat released when a compound undergoes complete combustion. These values are crucial for understanding the energetic stability of a molecule. nist.gov

For this compound, thermodynamic calculations would be valuable for:

Determining the relative stabilities of its different tautomers and isomers.

Predicting the spontaneity of reactions involving this compound.

Understanding its behavior at different temperatures.

The calculated thermodynamic data for pyridine and related compounds provide a basis for estimating these properties for more complex derivatives like this compound. nist.govchemeo.comresearchgate.net

| Thermodynamic Property | Significance |

|---|---|

| Heat Capacity (Cp) | Indicates the heat required to change the temperature of the substance. uni.edunist.govuni.edu |

| Entropy (S) | Measures the disorder of the system; important for determining the spontaneity of processes. uni.edu |

| Enthalpy of Formation (ΔHf) | Indicates the energetic stability of the compound relative to its constituent elements. nist.gov |

| Enthalpy of Combustion (ΔHc) | Represents the energy released upon complete combustion. nist.gov |

Chemical Transformations and Derivatization Strategies for 5 Amino 3 Iodo Pyridin 2 Ol Hydrochloride

Functionalization at the Amino Group

The primary amino group at the C-5 position is a potent nucleophile, making it a prime site for a variety of chemical modifications. Its reactivity allows for the introduction of a wide range of substituents, enabling the modulation of the molecule's electronic and steric properties.

The nucleophilic character of the 5-amino group facilitates standard N-acylation, N-alkylation, and N-arylation reactions.

Acylation: The amino group can be readily acylated using acyl chlorides, anhydrides, or carboxylic acids (with coupling agents) to form the corresponding amides. These reactions are typically performed in the presence of a base to neutralize the acid byproduct. O-Alkyl S-(pyridin-2-yl)carbonothiolates have also been shown to be highly nitrogen-selective reagents for the alkoxy carbonylation of amino groups, even in the presence of hydroxyl groups. organic-chemistry.org

Alkylation: N-alkylation can be achieved with alkyl halides or other alkylating agents. However, controlling the degree of alkylation to prevent the formation of secondary or tertiary amines can be challenging. Reductive amination offers a milder alternative for introducing alkyl groups.

Arylation: N-arylation of pyridin-2-one systems can be accomplished under metal-free conditions using diaryliodonium salts. researchgate.net The selectivity between N-arylation and O-arylation is often dependent on the choice of base and solvent. researchgate.net For instance, in the arylation of pyridin-2-ones, the use of N,N-diethylaniline in fluorobenzene (B45895) has been shown to selectively yield N-arylated products. researchgate.net Copper-promoted N-arylation using triarylbismuth reagents is another established method for arylating amino groups on heterocyclic systems. researchgate.net

Table 1: Representative Conditions for Amino Group Functionalization

| Reaction Type | Reagent/Catalyst | Base/Solvent | Key Features |

|---|---|---|---|

| N-Arylation | Diaryliodonium Salts | N,N-Diethylaniline / Fluorobenzene | Metal-free; high selectivity for N-arylation over O-arylation. researchgate.net |

| N-Arylation | Triarylbismuthines | Cu(OAc)₂ / DIPEA | Copper-promoted reaction applicable to amino acids and heterocycles. researchgate.net |

| N-Acylation | O-Alkyl S-(pyridin-2-yl)carbonothiolates | Methanol (B129727) or other solvents | Highly N-selective for amino groups, even with unprotected hydroxyls. organic-chemistry.org |

The primary amino group serves as a key functional handle for condensation reactions, leading to the formation of imines (Schiff bases) and the construction of more complex heterocyclic systems.

Imine Formation: The 5-amino group can react with aldehydes or ketones, typically under dehydrating conditions or with the use of molecular sieves, to form the corresponding imines. rsc.org These imines are versatile intermediates themselves, susceptible to nucleophilic attack or reduction to form secondary amines.

Heterocyclic Condensation: The amino group is a critical nucleophile in cyclocondensation reactions to build fused or appended heterocyclic rings. For example, 3-aminopyridin-2(1H)-ones are utilized in the synthesis of more complex structures, including peptidomimetics and oxazolo[5,4-b]pyridines. nih.gov One-pot, multi-component reactions often leverage an amino group to react with other functionalities, such as nitriles and activated carbonyls, to construct elaborate ring systems like chromeno[2,3-b]pyridines. mdpi.com Condensation with 1,2-dithiolylium salts can also occur at the amino group to yield 2-(1,2-dithiol-3-ylideneamino)-N-heterocycles. rsc.org

Reactions at the Hydroxyl Group

The hydroxyl group at the C-2 position, existing in tautomeric equilibrium with the amide proton in the pyridin-2-one form, is another key site for functionalization. Reactions can be directed to the oxygen atom to form ethers and esters.

Selective reaction at the oxygen atom requires careful choice of conditions to overcome competing N-alkylation or N-acylation.

O-Alkylation: The formation of O-alkylated products from pyridin-2-ones can be achieved under specific conditions. For instance, a selective protocol for the O-alkylation of pyrimidin-2(1H)-ones, which are structurally related to pyridinones, was developed using 4-(iodomethyl)pyrimidines as the alkylating agent. acs.org The Williamson ether synthesis, involving deprotonation of the hydroxyl group with a strong base followed by reaction with an alkyl halide, is a standard approach, though chemoselectivity can be an issue.

O-Acylation: The direct O-acylation of the hydroxyl group leads to the formation of ester derivatives. This transformation typically involves reacting the substrate with an acylating agent like an acyl chloride or anhydride.

Ether and ester linkages are pivotal in drug design and materials science. The pyridinol oxygen can serve as the nucleophile in these transformations.

Ether Formation: Metal-free O-arylation of pyridin-2-ones has been achieved with high selectivity using diaryliodonium salts in the presence of a specific base like quinoline (B57606) in chlorobenzene. researchgate.net This demonstrates a powerful method for forming aryl ethers at the C-2 position. An alternative "umpoled" strategy involves the reaction of carbanions with electrophilic oxygen sources like monoperoxyacetals, which can selectively transfer alkoxide groups to form ethers in high yield. acs.org

Ester Formation: The hydroxyl group of furanone systems, which are also cyclic enols, readily forms esters. nih.gov By analogy, the hydroxyl group of 5-amino-3-iodo-pyridin-2-ol can be expected to undergo esterification with carboxylic acids under acidic catalysis (Fischer esterification) or with more reactive acid derivatives.

Table 2: Representative Conditions for Hydroxyl Group Functionalization

| Reaction Type | Reagent/Catalyst | Base/Solvent | Key Features |

|---|---|---|---|

| O-Arylation | Diaryliodonium Salts | Quinoline / Chlorobenzene | Metal-free; high selectivity for O-arylation over N-arylation. researchgate.net |

| O-Alkylation | 4-(Iodomethyl)pyrimidines | N/A | Selective O-alkylation of related pyrimidin-2(1H)-ones. acs.org |

| Ether Formation | Monoperoxyacetals / Organometallics | THF | Umpolung strategy for transfer of 1°, 2°, or 3° alkoxides. acs.org |

Transformations Involving the Iodo Substituent

The iodo group at the C-3 position is an excellent leaving group and a versatile handle for introducing carbon-carbon and carbon-heteroatom bonds, primarily through transition-metal-catalyzed cross-coupling reactions. Aryl iodides are generally more reactive in such transformations than the corresponding bromides or chlorides.

The iodo substituent enables a variety of powerful cross-coupling reactions, significantly expanding the synthetic utility of the scaffold. The most prominent of these is the Suzuki-Miyaura cross-coupling. vulcanchem.com This palladium-catalyzed reaction couples the aryl iodide with an organoboron reagent (boronic acid or ester) to form a new carbon-carbon bond. This method has been used effectively for the synthesis of polysubstituted pyridines. nih.gov

Other important transformations involving the iodo group include:

Heck Coupling: Reaction with alkenes to form a substituted alkene at the C-3 position.

Sonogashira Coupling: Reaction with terminal alkynes to install an alkyne substituent.

Buchwald-Hartwig Amination: Formation of a new C-N bond by coupling with an amine.

Ullmann Coupling: Copper-catalyzed reaction, for example, to form biaryl systems or to perform halogen exchange. vulcanchem.com

The stability of the C-I bond is a consideration; aryl iodides with electron-donating substituents are generally more resistant to in vivo deiodination. nih.gov The reactivity of the iodo group allows for its strategic replacement at a late stage in a synthetic sequence, which is particularly valuable in the synthesis of complex molecules and radiolabeled compounds. nih.gov

Table 3: Potential Cross-Coupling Reactions at the Iodo Position

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Boronic Acid/Ester | Pd(0) catalyst, e.g., Pd-PEPPSI-IPr | C-C (sp²) |

| Heck | Alkene | Pd(0) catalyst, base | C-C (sp²) |

| Sonogashira | Terminal Alkyne | Pd(0) catalyst, Cu(I) cocatalyst, base | C-C (sp) |

| Buchwald-Hartwig | Amine/Amide | Pd(0) or Pd(II) catalyst, ligand, base | C-N |

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig)

The iodo-substituent at the C3 position of the pyridine (B92270) ring is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental in medicinal chemistry for the synthesis of complex molecules from simpler precursors.